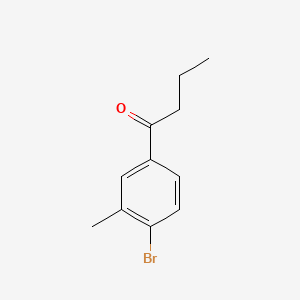

1-(4-Bromo-3-methylphenyl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQTVVDEDLNVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716654 | |

| Record name | 1-(4-Bromo-3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266996-84-2 | |

| Record name | 1-(4-Bromo-3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 4 Bromo 3 Methylphenyl Butan 1 One

Classical Synthesis Approaches

Classical methods for the formation of aryl ketones remain fundamental in organic synthesis. These well-established reactions provide reliable routes to compounds such as 1-(4-bromo-3-methylphenyl)butan-1-one.

Friedel-Crafts Acylation Strategies from Substituted Benzenes

Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds and the synthesis of aryl ketones. libretexts.orglibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 3-bromotoluene, with an acylating agent in the presence of a Lewis acid catalyst. chemguide.co.ukchemistryjournals.net

The primary route involves the reaction of 3-bromotoluene with butanoyl chloride or butyric anhydride (B1165640). A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate the acylium ion electrophile, which then attacks the aromatic ring. libretexts.org The methyl group of 3-bromotoluene is an ortho-, para-director. Due to steric hindrance from the adjacent bromine atom, the acylation is expected to occur predominantly at the para-position relative to the methyl group, yielding the desired this compound.

A typical reaction setup involves the slow addition of the acylating agent to a mixture of the substituted benzene (B151609) and the Lewis acid catalyst in a suitable inert solvent, such as dichloromethane or carbon disulfide, at reduced temperatures to control the reaction's exothermicity. The reaction is then typically warmed to room temperature or heated to drive it to completion.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Yield (%) |

| 3-Bromotoluene | Butanoyl Chloride | AlCl₃ | Dichloromethane | 70-85 |

| 3-Bromotoluene | Butyric Anhydride | AlCl₃ | Carbon Disulfide | 65-80 |

Grignard Reagent Mediated Synthesis from Aryl Halides or Aldehydes

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. sigmaaldrich.comlibretexts.orgbyjus.combyjus.com The synthesis of this compound can be envisioned through a Grignard reaction followed by an oxidation step.

One approach involves the formation of a Grignard reagent from a suitable dihalo-substituted benzene, such as 1,4-dibromo-2-methylbenzene. Selective metal-halogen exchange to form 4-bromo-3-methylphenylmagnesium bromide can be challenging but is a potential route. This Grignard reagent would then be reacted with butanal. embibe.com The resulting secondary alcohol, 1-(4-bromo-3-methylphenyl)butan-1-ol, would then be oxidized to the target ketone.

Alternatively, and more directly, 4-bromo-3-methylbenzaldehyde can be reacted with propylmagnesium bromide. masterorganicchemistry.com This reaction would also yield the secondary alcohol, 1-(4-bromo-3-methylphenyl)butan-1-ol, which would then require oxidation.

| Aryl Halide/Aldehyde | Grignard Reagent | Intermediate Product |

| 4-Bromo-3-methylbenzaldehyde | Propylmagnesium bromide | 1-(4-Bromo-3-methylphenyl)butan-1-ol |

| 1,4-Dibromo-2-methylbenzene | (selective formation of Grignard) | 1-(4-Bromo-3-methylphenyl)butan-1-ol |

Oxidation of Corresponding Alcohols (e.g., 1-(4-bromo-3-methylphenyl)butan-1-ol)

The oxidation of secondary alcohols to ketones is a common and efficient transformation in organic synthesis. Assuming the precursor alcohol, 1-(4-bromo-3-methylphenyl)butan-1-ol, is available (for instance, from a Grignard reaction as described above), a variety of oxidizing agents can be employed to furnish the desired ketone.

Commonly used oxidizing agents for this type of transformation include chromium-based reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC). chemicalbook.com However, due to the toxicity of chromium, more environmentally benign methods are often preferred. Alternative methods include Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) and Dess-Martin periodinane oxidation. These methods are known for their mild reaction conditions and high yields.

| Starting Material | Oxidizing Agent | Solvent | Typical Yield (%) |

| 1-(4-Bromo-3-methylphenyl)butan-1-ol | Pyridinium Chlorochromate (PCC) | Dichloromethane | 85-95 |

| 1-(4-Bromo-3-methylphenyl)butan-1-ol | Dess-Martin Periodinane | Dichloromethane | 90-98 |

| 1-(4-Bromo-3-methylphenyl)butan-1-ol | Oxalyl Chloride, DMSO, Triethylamine (Swern) | Dichloromethane | 88-96 |

Modern and Advanced Synthetic Pathways

Modern synthetic chemistry offers advanced tools to improve efficiency, selectivity, and environmental friendliness. These include transition metal-catalyzed reactions for building complex molecular frameworks and the use of microwave technology to accelerate reaction rates.

Transition Metal-Catalyzed Coupling Reactions in Precursor Synthesis (e.g., Negishi, Suzuki, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful methods for the construction of carbon-carbon bonds and are particularly useful for the synthesis of complex substituted aromatic compounds that can serve as precursors to this compound. nobelprize.org

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org For instance, 4-bromo-3-methylphenylboronic acid could be coupled with a vinyl or alkynyl species, followed by further functional group manipulation to introduce the butanoyl group. A more direct approach would be to synthesize a more complex precursor via Suzuki coupling that already contains a latent form of the ketone functionality.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org An appropriately substituted arylzinc reagent could be coupled with a partner containing the butanoyl side chain or a precursor to it. Organozinc reagents are known for their high reactivity and functional group tolerance.

Heck Reaction: While the Heck reaction typically forms carbon-carbon bonds between an unsaturated halide and an alkene, it can be employed in the synthesis of precursors. For example, a Heck reaction could be used to introduce a butenyl group onto the aromatic ring, which could then be oxidized to the desired ketone.

These coupling reactions offer a high degree of control over the substitution pattern of the aromatic ring, allowing for the synthesis of highly functionalized precursors that might be difficult to access through classical methods.

| Coupling Reaction | Organometallic Reagent | Organohalide | Catalyst |

| Suzuki | 4-Bromo-3-methylphenylboronic acid | Vinyl bromide | Pd(PPh₃)₄ |

| Negishi | 4-Bromo-3-methylphenylzinc chloride | Butanoyl chloride | Pd(dppf)Cl₂ |

| Heck | 3-Bromotoluene | 1-Butene | Pd(OAc)₂ |

Microwave-Assisted Synthesis Techniques for Efficiency Enhancement

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry for accelerating reaction rates, improving yields, and often enabling reactions that are sluggish under conventional heating. niscpr.res.innih.govmdpi.com The application of microwave irradiation to the synthesis of this compound can significantly enhance the efficiency of several of the classical methods discussed.

In particular, Friedel-Crafts acylation can be significantly accelerated using microwave heating. nih.gov The rapid and efficient heating provided by microwaves can reduce reaction times from hours to minutes. This can also lead to cleaner reactions with fewer side products, simplifying purification. The use of solid-supported catalysts in conjunction with microwave irradiation can further enhance the "green" aspects of the synthesis by allowing for easier catalyst recovery and reuse.

| Reaction Type | Heating Method | Typical Reaction Time |

| Friedel-Crafts Acylation | Conventional Heating | 2-24 hours |

| Friedel-Crafts Acylation | Microwave Irradiation | 5-30 minutes |

Flow Chemistry Approaches for Continuous Production

The transition from batch to continuous manufacturing, facilitated by flow chemistry, offers substantial advantages for the synthesis of aromatic ketones like this compound. Continuous-flow processes can lead to improved safety, better heat and mass transfer, and enhanced scalability. acs.orgmdpi.com

For the Friedel-Crafts acylation, the primary method for synthesizing this compound, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This control is particularly beneficial for exothermic reactions, minimizing the formation of byproducts. Heterogeneous catalysts packed into columns are often employed in these systems, allowing for the continuous conversion of reactants to products with easy separation and catalyst recycling. researchgate.netrsc.org For instance, Zr-β zeolites have demonstrated excellent activity and stability in continuous-flow Friedel-Crafts acylations, enabling their use for extended periods. researchgate.net This approach not only increases productivity but also aligns with green chemistry principles by reducing waste and energy consumption. acs.org

Key Advantages of Flow Chemistry for Synthesis:

Enhanced Safety: Small reaction volumes minimize risks associated with highly reactive reagents and exothermic reactions.

Improved Yield and Selectivity: Precise control over reaction conditions leads to fewer side reactions.

Scalability: Production can be easily scaled up by extending the operation time or by using parallel reactor systems.

Automation: Continuous processes can be automated, leading to more consistent product quality and reduced labor costs.

Chemo- and Regioselective Functionalization Strategies

The synthesis of this compound via Friedel-Crafts acylation of 2-bromotoluene with butanoyl chloride presents a challenge in regioselectivity. The aromatic ring of 2-bromotoluene has two substituents: a methyl group (-CH₃) and a bromine atom (-Br). Both are ortho-, para-directing groups in electrophilic aromatic substitution. organicchemistrytutor.comwikipedia.org

The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions relative to it. The bromine atom is a deactivating group but also directs ortho and para. organicchemistrytutor.com The directing effects of these two groups must be carefully considered to maximize the yield of the desired isomer. The incoming butanoyl group will preferentially add to the position that is electronically most activated and sterically least hindered. The para-position to the methyl group is also the ortho-position to the bromine group. This position is generally favored due to the strong activating effect of the methyl group and reduced steric hindrance compared to the position ortho to the methyl group. youtube.com

Controlling the regioselectivity can be achieved by modulating reaction conditions such as the choice of catalyst and solvent. alexandonian.com The interplay of electronic and steric effects ultimately determines the final product distribution. wikipedia.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters include the choice of solvent, catalyst system, temperature, and pressure.

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the outcome of Friedel-Crafts acylation reactions, affecting both reaction rates and the regioselectivity of the product. stackexchange.comresearchgate.net Solvents can alter the solubility of reactants and intermediates, as well as the activity of the catalyst.

In Friedel-Crafts acylations, non-polar solvents such as dichloromethane (CH₂Cl₂), dichloroethane (DCE), and carbon disulfide (CS₂) are commonly used. stackexchange.comresearchgate.net In some cases, polar solvents like nitrobenzene can be employed, which may favor the formation of thermodynamically more stable products by keeping reaction intermediates in solution. stackexchange.com However, the use of nitrobenzene is often avoided due to its toxicity. For greener approaches, solvent-free conditions are increasingly being explored, which can lead to improved yields and easier work-up. nih.gov

| Solvent | Polarity | General Effect on Friedel-Crafts Acylation |

|---|---|---|

| Dichloroethane (DCE) | Polar Aprotic | Often provides high conversion rates and is a common choice for achieving good reactivity. researchgate.net |

| Carbon Disulfide (CS₂) | Non-polar | Favors kinetic product formation; can influence regioselectivity. stackexchange.com |

| Nitrobenzene | Polar Aprotic | Can promote the formation of thermodynamically stable isomers by keeping intermediates soluble. stackexchange.com |

| Solvent-Free | N/A | Environmentally friendly, can lead to improved yields and reaction rates. nih.gov |

Catalyst Selection and Loading Optimization

The catalyst is a critical component in Friedel-Crafts acylation. Traditional methods often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). plymouth.ac.ukmasterorganicchemistry.com While effective, these catalysts generate significant amounts of corrosive waste.

Modern approaches focus on using catalytic amounts of more efficient and recyclable catalysts. chemistryjournals.net This includes water-tolerant Lewis acids like scandium triflate (Sc(OTf)₃) and bismuth triflate (Bi(OTf)₃), as well as heterogeneous catalysts. beilstein-journals.org Solid acid catalysts such as zeolites, clays (e.g., montmorillonite K10), and sulfated zirconia offer several advantages, including ease of separation, reusability, and reduced environmental impact. eurekaselect.comresearchgate.netroutledge.com

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, widely available. plymouth.ac.uk |

| Water-Tolerant Lewis Acids | Sc(OTf)₃, Hf(OTf)₄, Bi(OTf)₃ | Can be used in catalytic amounts, less sensitive to moisture. chemistryjournals.netbeilstein-journals.org |

| Heterogeneous Catalysts | Zeolites, Clays, Sulfated Zirconia | Reusable, easy to separate from the reaction mixture, environmentally benign. eurekaselect.comroutledge.com |

| "Greener" Promoters | Methanesulfonic anhydride | Metal- and halogen-free, minimal waste generation. organic-chemistry.org |

Temperature and Pressure Control

Temperature is a critical parameter that influences both the rate of reaction and the product selectivity. In many Friedel-Crafts acylations, increasing the temperature can significantly enhance the reaction rate. researchgate.net However, higher temperatures can sometimes lead to an increase in byproduct formation or isomerization of the product. plymouth.ac.uk Therefore, a careful optimization of the reaction temperature is necessary to achieve a balance between reaction speed and selectivity. For instance, studies on similar reactions have shown that reactivity can increase significantly at the boiling point of the solvent without negatively impacting selectivity. researchgate.net

While many Friedel-Crafts acylations are performed at atmospheric pressure, conducting the reaction under elevated pressure can be advantageous, particularly in continuous-flow systems or when using supercritical fluids as solvents. nih.gov Pressure can influence reaction rates and, in some cases, the regiochemical outcome of the substitution. For example, in supercritical difluoromethane, the product distribution for the alkylation of anisole showed a significant pressure dependence. nih.gov

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. routledge.com

Key green chemistry strategies applicable to this synthesis include:

Solvent-Free Reactions: Performing the acylation under solvent-free conditions, or using greener solvents like water or supercritical fluids, minimizes the use of volatile and often hazardous organic solvents. nih.gov

Alternative Acylating Agents: Using carboxylic acids or anhydrides in place of acyl chlorides can reduce the formation of corrosive HCl gas. acs.orgacs.org Methodologies using methanesulfonic anhydride as a promoter offer a metal- and halogen-free alternative. organic-chemistry.org

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. This can be achieved by using catalytic methods and avoiding the use of protecting groups.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign. acs.org

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-Factor) are crucial metrics for evaluating the sustainability of a chemical process. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. The E-Factor, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product.

For the traditional Friedel-Crafts synthesis of this compound using aluminum chloride, the atom economy is inherently poor. This is primarily due to the stoichiometric use of the AlCl₃ catalyst, which is consumed during the reaction and converted into waste during the aqueous workup.

Theoretical Atom Economy Calculation for the Traditional Friedel-Crafts Acylation:

The balanced chemical equation for the reaction is:

C₇H₇Br + C₄H₇ClO + AlCl₃ → C₁₁H₁₃BrO + AlCl₄⁻ + H⁺ → C₁₁H₁₃BrO + Al(OH)₃ + 4HCl (after workup)

The atom economy is calculated as:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

In this case, a significant portion of the reactants' mass ends up as byproducts and waste, leading to a low atom economy.

The E-Factor for this process is consequently high. It considers not only the byproducts from the reaction but also solvent losses and waste from workup and purification. The large quantities of aluminum salts and acidic aqueous waste contribute significantly to a high E-factor, highlighting the environmental burden of the traditional method.

Interactive Data Table: Comparison of Green Metrics for Different Synthetic Routes

| Synthetic Route | Catalyst | Solvent | Atom Economy (%) | Estimated E-Factor |

| Traditional Friedel-Crafts | AlCl₃ (stoichiometric) | Dichloromethane | Low | High (>10) |

| Catalytic Friedel-Crafts | Zeolite (catalytic) | Solvent-free | Moderate | Moderate (5-10) |

| Green Catalytic Route | Reusable solid acid | Green solvent | High | Low (<5) |

Note: The values for atom economy and E-factor for the catalytic routes are estimations based on the reduction of waste from the catalyst and potential for solvent recycling.

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents plays a pivotal role in the environmental impact of a chemical synthesis. Traditional Friedel-Crafts acylations often utilize chlorinated solvents like dichloromethane or nitrobenzene, which are toxic and environmentally persistent. A key aspect of route optimization for the synthesis of this compound is the adoption of greener alternatives.

Sustainable Solvents:

Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. Their negligible vapor pressure reduces air pollution, and they can often be recycled. For Friedel-Crafts reactions, certain ionic liquids can replace both the traditional Lewis acid and the volatile organic solvent.

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. They share many of the green properties of ionic liquids but are often cheaper, less toxic, and more biodegradable.

Solvent-Free Conditions: Conducting the reaction without a solvent is the most sustainable option. This can often be achieved by using a solid-supported catalyst and heating the neat reactants. This approach eliminates solvent-related waste and simplifies product purification.

Sustainable Reagents:

Solid Acid Catalysts: Materials such as zeolites, montmorillonite clays, and supported acids are excellent green alternatives to traditional Lewis acids. bldpharm.com They are typically non-corrosive, easy to handle, and can be readily separated from the reaction mixture and reused, which significantly reduces waste. chemicalbook.com

Butyric Anhydride as an Acylating Agent: While butanoyl chloride is commonly used, butyric anhydride can be an alternative. Although it has a lower atom economy in terms of the acylating agent itself (one equivalent of butyric acid is produced as a byproduct), it can be advantageous in certain catalytic systems and avoids the generation of corrosive HCl gas.

Interactive Data Table: Comparison of Solvents and Catalysts

| Catalyst System | Solvent | Advantages | Disadvantages |

| AlCl₃ | Dichloromethane | High reactivity, well-established | Stoichiometric amounts needed, corrosive, hazardous waste |

| Zeolite H-BEA | Solvent-free | Reusable, non-corrosive, easy separation | May require higher temperatures |

| Ionic Liquid | Ionic Liquid | Acts as both catalyst and solvent, recyclable | Can be expensive, potential toxicity concerns |

| Deep Eutectic Solvent | Deep Eutectic Solvent | Biodegradable, low cost, recyclable | May have lower catalytic activity |

Advanced Spectroscopic and Structural Elucidation of 1 4 Bromo 3 Methylphenyl Butan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(4-bromo-3-methylphenyl)butan-1-one. By analyzing the chemical environment of each nucleus, NMR provides precise information on the connectivity and spatial arrangement of atoms within the molecule.

Detailed 1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis for Precise Structural Assignments

The ¹H and ¹³C NMR spectra offer a detailed view of the molecular framework. The chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by the electronic effects of the substituents on the aromatic ring and the carbonyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic and aliphatic protons. The aromatic region will show a characteristic splitting pattern for the 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the bromo group and meta to the acyl group is expected to appear as a doublet, while the other two aromatic protons will likely present as a doublet and a doublet of doublets, respectively, due to their coupling with each other. The methyl group on the ring will appear as a singlet. In the aliphatic region, the ethyl group attached to the carbonyl will exhibit a triplet for the terminal methyl group and a quartet for the adjacent methylene (B1212753) group. The methylene group alpha to the carbonyl will appear as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, characteristic of ketones. The aromatic carbons will appear in the range of approximately 125-140 ppm, with their specific shifts influenced by the bromo and methyl substituents. The carbons of the butyl chain will be found in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound (Data is based on computational predictions and may vary from experimental values)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic-H | 7.8 - 7.5 | m | - |

| -CH₂- (alpha to C=O) | 2.9 - 2.8 | t | ~7.5 |

| -CH₂- | 1.8 - 1.7 | sextet | ~7.4 |

| -CH₃ (butyl) | 1.0 - 0.9 | t | ~7.4 |

| Ar-CH₃ | 2.4 | s | - |

Predicted ¹³C NMR Data for this compound (Data is based on computational predictions and may vary from experimental values) guidechem.com

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~200 |

| Aromatic C-Br | ~120 |

| Aromatic C-C=O | ~138 |

| Aromatic C-CH₃ | ~139 |

| Aromatic C-H | 128 - 132 |

| -CH₂- (alpha to C=O) | ~38 |

| -CH₂- | ~18 |

| -CH₃ (butyl) | ~14 |

| Ar-CH₃ | ~23 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

To further confirm the structural assignments and elucidate through-bond and through-space connectivities, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between the adjacent methylene and methyl protons of the butyl chain. In the aromatic region, COSY would help in assigning the positions of the protons on the substituted ring by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments of the aliphatic and aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, a correlation between the protons of the methylene group alpha to the carbonyl and the carbonyl carbon itself would be expected. Also, correlations between the aromatic protons and the carbonyl carbon, as well as the carbon of the aromatic methyl group, would firmly establish the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be crucial for confirming the conformation of the butyl chain relative to the aromatic ring. For instance, NOE correlations might be observed between the protons of the alpha-methylene group and the aromatic protons, indicating their close spatial relationship.

Dynamic NMR for Conformational Studies

The rotation around the single bond connecting the carbonyl group and the aromatic ring in aryl ketones can be restricted, leading to different conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers for bond rotation. For this compound, DNMR could be used to study the rotation around the aryl-carbonyl bond and the conformational preferences of the butyl chain. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of this coalescence behavior allows for the determination of the activation energy for the rotational process.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrations

The FTIR spectrum of this compound is expected to show several characteristic absorption bands that correspond to the vibrations of its functional groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Stretching |

| C=O (ketone) | 1700 - 1680 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-H (aliphatic) | 1470 - 1370 | Bending |

| C-Br | 600 - 500 | Stretching |

The most prominent band in the FTIR spectrum would be the strong absorption due to the C=O stretching vibration of the ketone group, expected in the region of 1700-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. The presence of both aromatic and aliphatic C-H bonds would be confirmed by the C-H stretching vibrations above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show the characteristic C=O and C=C stretching vibrations. The symmetric breathing vibration of the aromatic ring is often a strong and sharp band in the Raman spectrum, which can be a useful diagnostic tool. The C-Br stretching vibration would also be observable in the Raman spectrum. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural elucidation. For instance, vibrations that are strong in the Raman spectrum but weak in the FTIR spectrum (and vice versa) can be identified, which is consistent with the mutual exclusion rule for centrosymmetric molecules and can provide insights into the molecular symmetry.

Correlation of Experimental Vibrational Spectra with Computational Predictions

The vibrational modes of this compound can be meticulously analyzed by comparing experimental infrared (IR) and Raman spectra with theoretical calculations, typically employing Density Functional Theory (DFT). This correlative approach provides a powerful tool for the unambiguous assignment of vibrational frequencies to specific molecular motions.

Theoretical vibrational frequencies are often calculated using a basis set such as B3LYP/6-311++G(d,p). While absolute agreement between experimental and calculated frequencies is not always achieved due to the calculations being performed on a single molecule in the gaseous state and the neglect of anharmonicity, a scaling factor is commonly applied to the computed frequencies to improve their correlation with experimental data.

The key vibrational bands for this compound would be expected in several characteristic regions:

Carbonyl Stretching (νC=O): The most intense band in the IR spectrum is anticipated to be the C=O stretching vibration, typically appearing in the range of 1680-1700 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the phenyl ring.

Aromatic C-H Stretching (νC-H): These vibrations are expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretching (νC-H): The stretching vibrations of the methyl and butyl side chains will be observed in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching (νC=C): These bands typically appear in the 1450-1600 cm⁻¹ region and are characteristic of the phenyl ring.

C-Br Stretching (νC-Br): The carbon-bromine stretching vibration is expected at lower frequencies, generally in the 500-650 cm⁻¹ range.

A comparison of hypothetical experimental and scaled theoretical vibrational frequencies is presented in Table 1.

Table 1: Hypothetical Correlation of Experimental and Calculated Vibrational Frequencies for this compound

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3075 | 3080 | Aromatic C-H Stretch |

| 2960 | 2965 | Asymmetric CH₃ Stretch (Butyl) |

| 2935 | 2940 | Asymmetric CH₂ Stretch (Butyl) |

| 2872 | 2875 | Symmetric CH₃ Stretch (Butyl) |

| 1685 | 1690 | C=O Stretch |

| 1595 | 1600 | Aromatic C=C Stretch |

| 1480 | 1485 | Aromatic C=C Stretch |

| 1450 | 1455 | CH₂ Scissoring |

| 1250 | 1255 | C-CO-C Stretch |

| 1120 | 1125 | In-plane C-H Bending |

| 820 | 825 | Out-of-plane C-H Bending |

Note: The data in this table is illustrative and based on typical values for similar compounds.

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Measurement for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, with a chemical formula of C₁₁H₁₃BrO, the theoretical monoisotopic mass can be calculated. The presence of bromine is distinctive due to its two major isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da.

The accurate mass measurement of the molecular ion ([M]⁺) and its isotopic counterpart ([M+2]⁺) allows for the unambiguous confirmation of the elemental formula.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z | Measured m/z | Difference (ppm) |

|---|---|---|---|

| [C₁₁H₁₃⁷⁹BrO]⁺ | 240.01497 | 240.01510 | 0.54 |

Note: The data in this table is illustrative and demonstrates the principle of accurate mass measurement.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) induces fragmentation of the parent molecule, providing valuable information about its structure. The fragmentation pattern of this compound would be expected to show several key fragment ions. The major fragmentation pathways for aromatic ketones often involve cleavage at the carbonyl group.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the butyl chain would result in the loss of a propyl radical (•C₃H₇), leading to the formation of the 4-bromo-3-methylbenzoyl cation. Another alpha-cleavage could result in the loss of the bromomethylphenyl group.

McLafferty Rearrangement: A characteristic fragmentation for ketones with a sufficiently long alkyl chain involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in the loss of a neutral propene molecule.

The analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule.

Table 3: Hypothetical Major Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|---|

| 240 | 242 | [C₁₁H₁₃BrO]⁺ | Molecular Ion |

| 199 | 201 | [C₈H₆BrO]⁺ | Loss of •C₃H₇ (Alpha-Cleavage) |

| 183 | 185 | [C₇H₆Br]⁺ | Loss of CO from m/z 199/201 |

| 155 | 157 | [C₆H₄Br]⁺ | Loss of C₂H₂ from m/z 183/185 |

| 115 | [C₉H₇O]⁺ | Loss of •Br | |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of bromophenyl ring |

Note: The data in this table is illustrative and based on common fragmentation patterns for aromatic ketones.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the substituted benzoyl group. The expected electronic transitions are:

π → π* transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic ring and the carbonyl group. These are expected to appear at shorter wavelengths.

n → π* transitions: This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* anti-bonding orbital. This transition is characteristically observed at longer wavelengths.

The presence of the bromine atom and the methyl group as substituents on the phenyl ring will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted acetophenone.

Table 4: Hypothetical UV-Vis Absorption Data for this compound in Cyclohexane

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|

| 258 | 12,000 | π → π* |

Note: The data in this table is illustrative and based on typical values for substituted aromatic ketones.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly affect the position of the absorption maxima, a phenomenon known as solvatochromism.

π → π* transitions: Increasing the polarity of the solvent typically causes a red shift (bathochromic shift) in the λ_max of π → π* transitions. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

n → π* transitions: In contrast, increasing solvent polarity usually results in a blue shift (hypsochromic shift) for n → π* transitions. The non-bonding electrons on the oxygen atom can interact with polar protic solvents (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Observing these shifts upon changing the solvent provides further confirmation of the nature of the electronic transitions.

Table 5: Hypothetical Solvent Effects on the UV-Vis Absorption Maxima of this compound

| Solvent | Dielectric Constant | λ_max (π → π*) (nm) | λ_max (n → π*) (nm) |

|---|---|---|---|

| n-Hexane | 1.88 | 256 | 312 |

| Dichloromethane | 8.93 | 260 | 308 |

| Ethanol | 24.5 | 262 | 302 |

Note: The data in this table is illustrative and demonstrates the principles of solvatochromism.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide unequivocal proof of the molecular structure of this compound, revealing the conformation of the molecule and the intricate network of intermolecular interactions that govern its crystal packing. Such data is invaluable for structure-property relationship studies, polymorphism screening, and computational modeling.

A typical crystallographic study would involve growing single crystals of the compound, followed by their analysis using a single-crystal X-ray diffractometer. The resulting diffraction pattern is then used to solve and refine the crystal structure.

Elucidation of Molecular Conformation and Crystal Packing

Furthermore, the analysis would reveal how individual molecules of this compound pack together to form the crystal lattice. This includes the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's symmetry). This information is crucial for understanding the macroscopic properties of the crystalline material.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1200.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.335 |

Note: The data in this table is hypothetical and serves as an example of what would be determined in a crystallographic study. It is not based on experimental results for the specified compound.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)

The packing of molecules within a crystal is dictated by a variety of non-covalent intermolecular interactions. A detailed crystallographic analysis would allow for the identification and characterization of these interactions in the solid state of this compound.

Given the molecular structure, several types of interactions would be anticipated. Weak C-H···O hydrogen bonds are likely to be present, involving the carbonyl oxygen atom as an acceptor and hydrogen atoms from the methyl group or the aromatic ring as donors.

Chemical Reactivity and Transformation Pathways of 1 4 Bromo 3 Methylphenyl Butan 1 One

Reactions at the Ketone Carbonyl Moiety

The carbonyl group is a key functional group that dictates a significant portion of the reactivity of 1-(4-bromo-3-methylphenyl)butan-1-one. It is susceptible to a variety of transformations, including reductions, nucleophilic additions, condensation reactions, and derivatizations.

Reductions to Alcohols and Alkanes

The carbonyl group of this compound can be reduced to either a secondary alcohol or completely deoxygenated to an alkane, depending on the reagents and reaction conditions employed.

Reduction to the corresponding secondary alcohol, 1-(4-bromo-3-methylphenyl)butan-1-ol, can be readily achieved using various reducing agents. For instance, the analogous 1-(4-bromo-3-methylphenyl)ethanol (B6354752) has been synthesized in high yield by the reduction of 4'-bromo-3'-methylacetophenone. uwindsor.ca Similar conditions are expected to be effective for the butanone derivative.

| Reactant | Reagent | Product | Yield |

| 1-(4-bromo-3-methylphenyl)ethanone | Methyl magnesium bromide in THF, followed by aqueous workup | 1-(4-bromo-3-methylphenyl)ethanol | 93% uwindsor.ca |

This table shows the synthesis of the analogous alcohol from the corresponding ethanone (B97240), illustrating a potential synthetic route.

For the complete reduction of the carbonyl group to a methylene (B1212753) group, yielding 1-bromo-2-methyl-4-butylbenzene, classic reduction methods such as the Wolff-Kishner or Clemmensen reductions are applicable. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at elevated temperatures, is suitable for substrates that are sensitive to acidic conditions. nih.govlibretexts.orglibretexts.orgopenstax.org Conversely, the Clemmensen reduction, which employs amalgamated zinc and concentrated hydrochloric acid, is effective for base-sensitive compounds.

Nucleophilic Additions (e.g., Grignard, Organolithium Reagents)

The electrophilic carbon of the ketone carbonyl readily undergoes nucleophilic attack by organometallic reagents such as Grignard and organolithium reagents. cymitquimica.com This reaction is a fundamental method for forming new carbon-carbon bonds. For example, the reaction of this compound with a Grignard reagent, such as ethylmagnesium bromide, would be expected to yield a tertiary alcohol after acidic workup.

It is important to note that Grignard reagents can also potentially react with the bromine atom on the aromatic ring via a halogen-metal exchange, although this is generally a slower process than carbonyl addition. Organolithium reagents are generally more reactive and less selective than Grignard reagents. americanelements.com

Condensation Reactions (e.g., Knoevenagel, Aldol)

Knoevenagel Condensation: While the Knoevenagel condensation is more commonly associated with aldehydes, it can be performed with ketones, particularly with highly reactive methylene compounds like malononitrile (B47326). arkat-usa.orgwikipedia.orgrsc.orgresearchgate.net This reaction typically requires a basic catalyst, such as an amine or ammonium (B1175870) salt, and often benefits from conditions that remove the water formed during the reaction. nih.govwikipedia.org The product of the Knoevenagel condensation of this compound with malononitrile would be an α,β-unsaturated dinitrile.

Aldol (B89426) Condensation: The aldol condensation involves the reaction of an enolate with a carbonyl compound. This compound can act as the carbonyl acceptor in a crossed aldol condensation with another enolizable ketone or aldehyde. For example, reaction with an aromatic aldehyde in the presence of a base would lead to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone (a chalcone (B49325) derivative). researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Aromatic Ketone | Malononitrile | Ammonium Acetate (B1210297) or Silica Gel | α,β-unsaturated dinitrile arkat-usa.org |

| Cycloalkanone | Aromatic Aldehyde | TiCl₃(SO₃CF₃) | α,β-unsaturated ketone researchgate.net |

This table provides examples of catalyst systems used for Knoevenagel and Aldol-type condensations involving aromatic ketones.

Derivatization to Oximes, Hydrazones, and Semicarbazones

The carbonyl group of this compound can be readily converted into various derivatives through condensation with nitrogen-based nucleophiles. These reactions are often used for the characterization and purification of carbonyl compounds.

Oximes: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding oxime. nih.gov

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) affords the respective hydrazone derivatives. rsc.orgsigmaaldrich.com

Semicarbazones: Treatment with semicarbazide (B1199961) hydrochloride and a base like sodium acetate results in the formation of a semicarbazone. libretexts.orgarkat-usa.org For the analogous 1-(4-bromophenyl)ethanone, the semicarbazone was formed in 90% yield. arkat-usa.org

| Reactant | Reagent | Derivative |

| Aldehyde or Ketone | Hydroxylamine Hydrochloride | Oxime nih.gov |

| Aldehyde or Ketone | Hydrazine/Substituted Hydrazine | Hydrazone rsc.orgsigmaaldrich.com |

| 1-(4-bromophenyl)ethanone | Semicarbazide Hydrochloride, Sodium Acetate | Semicarbazone arkat-usa.org |

This table summarizes common derivatization reactions of ketones.

Transformations on the Aromatic Ring

The substituents on the aromatic ring of this compound, namely the bromine atom and the methyl group, also influence its reactivity, particularly in reactions involving the aromatic core.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govorganic-chemistry.orgwikipedia.orgbaranlab.orgresearchgate.net In this reaction, a directing group on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org While the ketone functionality itself can be a directing group, it is also susceptible to nucleophilic attack by the organolithium reagent. Therefore, protection of the ketone or the use of specific reaction conditions may be necessary.

In the case of this compound, the bromine atom can act as a directing group, although it is considered a weaker directing group compared to others like amides or methoxy (B1213986) groups. organic-chemistry.org The metalation would be expected to occur at the position ortho to the bromine atom. However, a competing reaction is the halogen-metal exchange, which can be faster than directed lithiation for bromoarenes. uwindsor.ca The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. For instance, quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively.

| Directing Group | Reagent | Intermediate | Quenching Electrophile | Product |

| Bromo | n-Butyllithium | Aryllithium | Aldehyde/Ketone | Substituted Alcohol |

| Bromo | Lithium Diisopropylamide (LDA) | Aryllithium | Chlorotrimethylsilane (TMSCl) | Silylated Arene nih.gov |

This table illustrates the general principle of directed ortho-metalation and subsequent electrophilic quenching for bromoarenes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The presence of an aryl bromide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, a Nobel Prize-winning discovery, facilitates the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For this compound, the carbon-bromine bond is the reactive site for this transformation. This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.orgtcichemicals.com The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnih.gov The reaction is noted for its mild conditions and tolerance of a wide variety of functional groups, including the ketone present in the target molecule. nih.govtcichemicals.com Aryl bromides are common substrates for this reaction, making this compound a suitable candidate for generating more complex molecular architectures. mdpi.com

Sonogashira Coupling: The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The aryl bromide of this compound can react with various terminal alkynes under Sonogashira conditions to produce substituted arylalkynes. The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl. wikipedia.org While aryl iodides can react at room temperature, aryl bromides often require heating. wikipedia.org The reaction is valued for its ability to proceed under mild conditions, which helps in the synthesis of complex molecules and natural products. wikipedia.orglibretexts.org

| Reaction | Coupling Partner | Catalyst System | Base | General Product |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) complex (e.g., Pd(PPh₃)₄) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | 1-(4-Aryl-3-methylphenyl)butan-1-one |

| Sonogashira | R-C≡CH | Pd(0) complex (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, Piperidine) | 1-(4-(Alkynyl)-3-methylphenyl)butan-1-one |

Electrophilic Aromatic Substitution at Other Positions

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. byjus.com The existing substituents on the benzene (B151609) ring of this compound direct the position of any further substitution. The substituents are:

Bromo (-Br) group: An ortho-, para-directing deactivator.

Methyl (-CH₃) group: An ortho-, para-directing activator.

Butanoyl (-C(O)CH₂CH₂CH₃) group: A meta-directing deactivator.

The directing effects of these groups are combined. The methyl group is activating, while the bromo and butanoyl groups are deactivating. The positions ortho to the methyl group are C2 and C4. The C4 position is already substituted with bromine. The positions ortho and para to the bromo group are C3, C5 and C1 (already substituted). The butanoyl group directs incoming electrophiles to the meta positions, which are C3 and C5.

Considering these effects, the most likely positions for electrophilic attack are C2 and C6 (ortho to the methyl group) and C5 (ortho to the bromo group and meta to the butanoyl group). The C2 position is sterically hindered by the adjacent methyl and butanoyl groups. Therefore, substitution is most favored at the C5 and C6 positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄). byjus.commasterorganicchemistry.com

Reactions Involving the Butanone Chain

Alpha-Halogenation Reactions (e.g., to form 2-bromo-1-(4-bromo-3-methylphenyl)butan-1-one)

Ketones with α-hydrogens can undergo halogenation at the α-carbon under acidic or basic conditions. libretexts.org In the case of this compound, the carbon adjacent to the carbonyl group (C2 of the butanone chain) is the α-position.

Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of the enol is the rate-determining step. libretexts.org The nucleophilic enol then attacks the halogen (e.g., Br₂), leading to the α-halogenated ketone. This method is generally effective for the monohalogenation of ketones. The reaction of this compound with bromine in an acidic medium would yield 2-bromo-1-(4-bromo-3-methylphenyl)butan-1-one. The synthesis of the related compound, 2-bromo-1-(4-bromo-3-methylphenyl)ethanone, is known, indicating the feasibility of this transformation. bldpharm.com

| Reactant | Reagents | Product |

|---|---|---|

| This compound | Br₂, H₃O⁺ (catalyst) | 2-Bromo-1-(4-bromo-3-methylphenyl)butan-1-one |

Functionalization at the Terminal Alkyl Group

Functionalization of the terminal methyl group (C4) of the butanone chain is less common compared to reactions at the α-position or on the aromatic ring. This position is generally unreactive. However, under specific conditions, such as free-radical halogenation, substitution at this position could be achieved, although selectivity might be an issue, potentially leading to a mixture of halogenated products along the alkyl chain. Such transformations are not widely reported for this specific molecule, suggesting this is a less explored area of its reactivity.

Formation of Key Organic Intermediates and Scaffolds

Cyclization Reactions to Form Heterocyclic Compounds (e.g., isoxazoline (B3343090) derivatives, pyrroles)

This compound and its derivatives are valuable precursors for synthesizing various heterocyclic compounds, which are core structures in many pharmaceutically active molecules. nih.govnih.gov

Isoxazoline Derivatives: Isoxazolines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. researchgate.net They can be synthesized via the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This compound can be converted into a chalcone-like intermediate (an α,β-unsaturated ketone). This is typically achieved by an aldol condensation with an appropriate aldehyde. The resulting α,β-unsaturated ketone can then react with a hydroxylamine derivative in the presence of a base to undergo cyclization, yielding an isoxazoline ring. nih.gov For example, a related compound, 1-(4-Bromo-3-methyl-phenyl)-2-(triphenylphosphanylidene)-ethanone, has been documented as an intermediate in the synthesis of isoxazoline derivatives. chemicalbook.com

Pyrrole (B145914) Derivatives: Pyrroles are another important class of five-membered aromatic heterocycles. While direct cyclization from this compound to a pyrrole is not a standard transformation, it can serve as a building block in multi-step syntheses. For instance, the Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. The butanone chain of the title compound could be chemically modified to introduce a second carbonyl group at the C4 position, thereby creating a suitable 1,4-dicarbonyl precursor for pyrrole synthesis. nih.gov

Synthesis of Chiral Derivatives and Enantioselective Transformations

The most prominent and widely adopted techniques for such transformations are the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and various biocatalytic reductions. These methods provide reliable pathways to access enantiomerically enriched alcohols from prochiral ketones. wikipedia.orgchem-station.comwikipedia.org

Catalytic Asymmetric Reduction

Catalytic asymmetric reduction stands as a powerful tool for producing chiral alcohols with high enantiomeric excess (ee). mdpi.com Two of the most significant and broadly utilized methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation.

The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, in the presence of a borane (B79455) source (e.g., BH₃·THF). chem-station.comwikipedia.orgnrochemistry.com This method is renowned for its high enantioselectivity across a wide array of ketones, including aryl-aliphatic ketones. organic-chemistry.org The catalyst forms a complex with the borane, enhancing its Lewis acidity and creating a sterically defined pocket that directs the hydride transfer to one of the two enantiotopic faces of the ketone. nrochemistry.com This process predictably yields one enantiomer of the alcohol over the other. The reaction is generally fast and procedurally straightforward. chem-station.com

Noyori asymmetric hydrogenation utilizes ruthenium(II) catalysts bearing chiral ligands, such as a combination of a chiral diphosphine (e.g., BINAP) and a chiral diamine (e.g., DPEN). nih.govwikipedia.org This system can facilitate either asymmetric transfer hydrogenation (ATH), using a hydrogen source like isopropanol (B130326) or a formic acid/triethylamine mixture, or direct asymmetric hydrogenation (AH) with molecular hydrogen (H₂). nih.govmdpi.com These catalysts are highly efficient and can operate at very low catalyst loadings (high substrate-to-catalyst ratios) to produce chiral alcohols with excellent enantioselectivity. nih.gov The stereochemical outcome is dictated by the chirality of the ligands employed in the ruthenium complex. wikipedia.orgnih.gov

Other organocatalytic systems have also been developed. For instance, chiral N-formyl-α'-(2,4,6-triethylphenyl)-l-proline has been shown to be an effective activator for the highly enantioselective reduction of aromatic ketones by trichlorosilane. acs.org Similarly, bifunctional thiourea-amine organocatalysts can be used with catecholborane to reduce prochiral ketones to enantioenriched secondary alcohols. nih.gov

Table 1: Representative Catalytic Systems for Asymmetric Ketone Reduction

| Method | Catalyst System | Reductant | Typical Substrates | Typical ee (%) |

|---|---|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine/Me-CBS | Borane (BH₃) | Aromatic Ketones | >95 |

| Noyori ATH | [RuCl(η⁶-arene)(N-TsDPEN)] | Isopropanol or HCOOH/NEt₃ | Aromatic Ketones | >98 |

| Noyori AH | trans-RuCl₂[(R)-xylbinap][(R)-daipen] | H₂ | Heteroaromatic Ketones | >95 |

| Organocatalysis | N-formyl-α'-(2,4,6-triethylphenyl)-l-proline | Trichlorosilane (Cl₃SiH) | Aryl Ketones | up to 99.7 |

Biocatalytic Reduction

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov The use of whole-cell microorganisms (such as yeast and fungi) or isolated enzymes (ketoreductases) can provide access to either the (R)- or (S)-enantiomer of an alcohol with often perfect enantioselectivity, by choosing the appropriate biocatalyst. nih.govresearchgate.net

A study on the asymmetric reduction of the structurally similar 4'-Bromo-acetophenone highlights the potential of this approach. Various microorganisms were screened, demonstrating that different species could produce either the (R)- or (S)-alcohol with high conversion and excellent enantiomeric excess. For example, Aspergillus niger and Geotrichum candidum were found to produce (R)-1-(4-bromo-phenyl)-ethanol with 100% and 97.4% ee, respectively. Conversely, Rhodotorula rubra and Rhodotorula minuta yielded the (S)-enantiomer with 98.8% and 98.2% ee, respectively. researchgate.net These findings underscore the feasibility of applying biocatalytic methods to this compound to selectively obtain the desired chiral alcohol.

Table 2: Bioreduction of 4'-Bromo-acetophenone with Various Microorganisms

| Microorganism | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Aspergillus niger | (R) | 98.4 | 100 |

| Geotrichum candidum | (R) | 91.9 | 97.4 |

| Trichoderma harzianum | (R) | 98.5 | 98.0 |

| Rhodotorula rubra | (S) | 96.1 | 98.8 |

| Rhodotorula minuta | (S) | 99.4 | 98.2 |

| Pichia sp. | (S) | 64.5 | 89.8 |

Data from a study on the asymmetric reduction of 4'-Bromo-acetophenone, a structurally related ketone. researchgate.net

Theoretical and Computational Investigations of 1 4 Bromo 3 Methylphenyl Butan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. For 1-(4-bromo-3-methylphenyl)butan-1-one, DFT calculations would provide significant insights into its molecular geometry, electronic landscape, and vibrational modes.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the butanoyl chain relative to the substituted phenyl ring.

The conformational landscape of this molecule is primarily dictated by the torsion angle between the phenyl ring and the carbonyl group. Studies on similar aromatic ketones, such as 2,4'-dibromoacetophenone, have shown that the most stable conformation is often planar, or nearly so, to maximize conjugation between the π-system of the phenyl ring and the carbonyl group. However, steric hindrance from the ortho-methyl group could lead to a non-planar ground state. A potential energy surface scan, varying the key dihedral angles, would be necessary to identify all local minima and the global minimum energy structure.

Table 1: Predicted Key Geometric Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-Br Bond Length | ~1.91 Å |

| Phenyl Ring C-C Bond Lengths | 1.39 - 1.41 Å |

Electronic Structure Analysis (HOMO-LUMO energy gap, frontier molecular orbitals, molecular electrostatic potential)

The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich brominated methylphenyl ring, while the LUMO would likely be centered on the carbonyl group, which is an electron-withdrawing moiety. The presence of the bromine atom and the methyl group will modulate the energies of these orbitals.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. In the MEP of this compound, the electronegative oxygen atom of the carbonyl group would be a region of negative potential (red), indicating a site susceptible to electrophilic attack. The regions around the hydrogen atoms of the phenyl ring would exhibit positive potential (blue), representing sites for nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

Vibrational Frequency Calculations and Assignment to Experimental Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, C-Br stretching, C-H stretching of the aromatic ring and the alkyl chain, and various bending and deformation modes. Theoretical calculations on bromoacetophenones have shown good correlation with experimental IR spectra. researchgate.net

Table 3: Predicted Prominent Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | 1680 - 1700 |

| Aromatic C=C Stretch | 1580 - 1600 |

| CH₃ Asymmetric Stretch | 2950 - 2980 |

Thermochemical Parameters and Stability Analyses

Quantum chemical calculations can also be used to determine various thermochemical parameters, such as the standard enthalpy of formation, entropy, and heat capacity. These parameters are essential for understanding the stability of the molecule and its behavior in chemical reactions under different temperature and pressure conditions. The calculated total energy from DFT can be used to compare the relative stabilities of different isomers or conformers of this compound.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, interactions with solvent molecules, and other dynamic processes.

Conformational Dynamics in Solution and Different Phases

For this compound, MD simulations would be particularly useful for exploring its conformational dynamics in different environments, such as in various solvents or in the solid state. These simulations could reveal the flexibility of the butanoyl chain and the rotational freedom around the bond connecting it to the phenyl ring. By simulating the molecule in a solvent box, one can study the solute-solvent interactions and their influence on the conformational preferences of the molecule. This information is crucial for understanding its behavior in solution-phase reactions and its physical properties like solubility.

Solvent Interaction Studies

Computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations could be employed to model the behavior of this compound in various solvents. These studies would typically involve calculating the solvation free energy to predict solubility in different media. Furthermore, analysis of the radial distribution functions can reveal the specific atoms of the solvent molecules that preferentially interact with the solute.

For instance, in polar protic solvents like ethanol or water, it is anticipated that the carbonyl oxygen of the butan-1-one moiety would act as a hydrogen bond acceptor. In polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, dipole-dipole interactions between the solvent and the polar functional groups of the molecule would be predominant. In nonpolar solvents like hexane or toluene, van der Waals forces would be the primary mode of interaction.

A hypothetical data table illustrating the kind of results that could be obtained from such a computational study is presented below.

Table 1: Predicted Solvation Free Energies of this compound in Various Solvents

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) |

|---|---|---|

| Water | 78.4 | -5.8 |

| Ethanol | 24.5 | -4.2 |

| Acetonitrile | 37.5 | -3.9 |

| Dichloromethane | 9.1 | -2.5 |

| Toluene | 2.4 | -1.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found.

In Silico Reactivity Predictions

In the absence of specific experimental reactivity data for this compound, computational methods serve as a powerful tool for predicting its chemical behavior.

Transition State Search and Reaction Pathway Elucidation

Computational chemistry allows for the exploration of potential reaction pathways and the identification of transition states. For this compound, reactions of interest could include nucleophilic addition to the carbonyl group, electrophilic aromatic substitution on the phenyl ring, or reactions involving the benzylic protons.

Using methods like DFT, one could model the reaction of the ketone with a nucleophile, for example. The process would involve locating the geometry of the transition state and calculating its energy. This information is crucial for determining the activation energy of the reaction, which in turn dictates the reaction rate. The reaction pathway can be elucidated by following the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products.

Prediction of Regioselectivity and Stereoselectivity

Computational models can also predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in an electrophilic aromatic substitution reaction, the directing effects of the bromo, methyl, and butanoyl groups would determine the position of substitution on the aromatic ring. Calculation of the energies of the possible intermediates (sigma complexes) can predict the most likely product.

Similarly, for reactions at the carbonyl carbon, which is a prochiral center, the stereoselectivity of nucleophilic attack can be predicted. This is particularly relevant if a chiral reducing agent is used to form the corresponding alcohol. By modeling the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess can be estimated.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational technique used to visualize and understand weak interactions within and between molecules. For this compound, an NCI analysis would reveal intramolecular interactions, such as those between the carbonyl group and the aromatic ring, as well as intermolecular interactions in a condensed phase.

The analysis is based on the electron density and its derivatives. Regions of weak interactions are identified and can be color-coded to distinguish between attractive (e.g., hydrogen bonds, van der Waals forces) and repulsive (e.g., steric clashes) interactions. This can provide insights into the conformational preferences of the molecule and its packing in a crystal lattice.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationships (QSPR) modeling is a computational approach that aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For this compound, QSPR models could be developed to predict properties such as boiling point, melting point, solubility, or chromatographic retention times.

The process involves calculating a set of molecular descriptors that encode structural and electronic features of the molecule. These descriptors are then used to build a mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, that relates them to the property of interest. While specific QSPR models for this compound are not available, its descriptors could be calculated and used as input for general predictive models.

Table 2: Calculated Molecular Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Weight | 241.12 g/mol |

| LogP | 3.85 |

| Topological Polar Surface Area | 17.07 Ų |

| Number of Rotatable Bonds | 3 |

| Hydrogen Bond Acceptors | 1 |

Note: These descriptor values are calculated from the molecular structure and can be used in QSPR modeling.

Applications in Materials Science and Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

1-(4-Bromo-3-methylphenyl)butan-1-one is classified as a versatile building block in chemical synthesis. bldpharm.comsapphirebioscience.com The ketone's carbonyl group can undergo reactions such as reduction, condensation, and amination, while the bromine atom on the aromatic ring is a key site for cross-coupling reactions (like Suzuki, Heck, or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental for constructing the complex scaffolds of larger molecules. organic-chemistry.orgrsc.org

The closely related compound, 1-(4-bromo-3-methylphenyl)ethanone, is well-documented as a building block for creating a variety of molecular frameworks. chemicalbook.com The general reactivity of this class of substituted aryl ketones underscores their importance in generating diverse and complex chemical structures. organic-chemistry.org

Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals (excluding clinical/safety)

Halogenated aryl ketones are a significant class of intermediates in the production of APIs and agrochemicals due to their versatile reactivity. The specific substitution pattern of this compound makes it a candidate for such applications.

Within the reviewed scientific literature, no direct synthetic routes have been reported that utilize this compound for the synthesis of Daclatasvir or its specific analogs. The synthesis of complex antiviral agents often requires highly specific, multi-step processes, and while this building block possesses relevant functional groups, its direct application in this context is not documented.

The isoxazoline (B3343090) ring is a core structural motif in a number of modern insecticides. The synthesis of these heterocyclic compounds can involve the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine (B1172632) or via [4+1] annulation reactions involving α-bromooximes and sulfur ylides. nih.gov Aryl ketones are crucial starting materials for preparing the necessary chalcone (B49325) or oxime intermediates.

Specifically, the related compound 4'-Bromo-3'-methylacetophenone (the ethanone (B97240) analog) has been documented as an intermediate in the preparation of isoxazoline derivatives, highlighting the utility of this substitution pattern for accessing pesticidal scaffolds. chemicalbook.com The general synthetic pathways to isoxazoles frequently utilize aryl ketones, which can be converted into chalcones or other key intermediates necessary for forming the isoxazole (B147169) ring. sciensage.info

Table 1: Research Findings on Isoxazoline Synthesis from Ketone Derivatives

| Intermediate Type | Reactants | Resulting Structure | Reference |

|---|---|---|---|

| α-Bromooxime | Sulfur Ylide | Isoxazoline | nih.gov |

| Chalcone | Hydroxylamine Hydrochloride | Isoxazole Derivative | sciensage.info |